(5E,7E)-nona-5,7-dien-2-one
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Overview
Description
(5E,7E)-nona-5,7-dien-2-one is an organic compound with the molecular formula C9H14O It is a ketone characterized by the presence of two conjugated double bonds in the 5th and 7th positions of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-nona-5,7-dien-2-one typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 1,5-hexadien-3-one and acetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate, leading to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E,7E)-nona-5,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (5E,7E)-nona-5,7-dien-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: (5E,7E)-nona-5,7-dienoic acid
Reduction: (5E,7E)-nona-5,7-dien-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5E,7E)-nona-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (5E,7E)-nona-5,7-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bonds and the ketone group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
(5E,7E)-nona-5,7-dienoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(5Z,7E,9)-decatrien-2-one: Similar structure with an additional double bond.
(5E,7E)-dodeca-5,7-dienoic acid: Longer carbon chain with similar conjugated double bonds.
Uniqueness
(5E,7E)-nona-5,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1210796-54-5 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(5E,7E)-nona-5,7-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-6H,7-8H2,1-2H3/b4-3+,6-5+ |
InChI Key |
WNYUTPYDOXWTEC-VNKDHWASSA-N |
Isomeric SMILES |
C/C=C/C=C/CCC(=O)C |
Canonical SMILES |
CC=CC=CCCC(=O)C |
Purity |
95 |
Origin of Product |
United States |
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